molecular formula C41H66O16S B1254414 Bacopaside III

Bacopaside III

Cat. No.: B1254414
M. Wt: 847 g/mol
InChI Key: JZAZJIXVJNAOQD-HYXREVLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bacopaside III is a sulfated pseudojujubogenin glycoside isolated from the medicinal plant Bacopa monnieri (Brahmi) . This triterpenoid saponin is characterized by a 6-O-sulfonyl-β-D-glucopyranosyl moiety linked to an α-L-arabinopyranosyl unit and a pseudojujubogenin aglycone . As a key constituent of the well-studied Bacopa extract, it belongs to a family of dammarane-type triterpenoid saponins that are collectively known for their neuroprotective and cognitive-enhancing properties . Research on this compound is situated within a broader investigative context of bacosides, which have been shown to exert multiple pharmacological actions. These include potent antioxidant activity that protects against oxidative stress in neuronal tissues, modulation of neurotransmitter systems such as acetylcholine and serotonin, and enhancement of cerebral blood flow via endothelium-dependent vasodilation . While the specific mechanisms of this compound are still under investigation, its structural similarity to other active bacopasides suggests potential research applications in models of neurodegenerative conditions and cognitive function . This product is presented as a characterized chemical reference standard for use in analytical and bioactivity-guided research. It is supplied with a Certificate of Analysis detailing identity and purity. This compound is intended for in vitro research purposes only and is not for human, veterinary, or diagnostic use. Researchers should handle this compound following appropriate laboratory safety protocols.

Properties

Molecular Formula

C41H66O16S

Molecular Weight

847 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C41H66O16S/c1-20(2)14-21-15-52-41-18-40(19-53-41)22(33(41)39(21,7)47)8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,40)6)56-34-31(46)32(23(42)16-51-34)57-35-30(45)29(44)28(43)24(55-35)17-54-58(48,49)50/h14,21-35,42-47H,8-13,15-19H2,1-7H3,(H,48,49,50)/t21-,22-,23+,24-,25+,26-,27+,28-,29+,30-,31-,32+,33+,34+,35+,37+,38-,39+,40+,41-/m1/s1

InChI Key

JZAZJIXVJNAOQD-HYXREVLBSA-N

Isomeric SMILES

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O)C)C)C

Canonical SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)O)C)C)C

Synonyms

bacopaside III

Origin of Product

United States

Preparation Methods

Plant Material Selection

The quality of Bacopaside III isolates depends critically on the sourcing of Bacopa monnieri. Fresh aerial parts harvested during the flowering stage (July–September) exhibit the highest saponin content, as secondary metabolites peak during this period. Post-harvest, the plant material is shade-dried at 25–30°C to prevent thermal degradation of thermolabile saponins. Grinding to 40–60 mesh particle size optimizes solvent penetration during extraction.

Solvent Extraction Protocols

Ethanol-Water Systems

Ethanol (80% v/v) emerges as the optimal solvent for this compound extraction, balancing polarity for saponin solubility and cost-effectiveness. The patent CN107789429A details a reflux extraction protocol using 10 volumes of 80% ethanol at 70°C for three 1-hour cycles, achieving a saponin recovery rate of 76–78%. Lower ethanol concentrations (<50%) reduce extraction efficiency due to incomplete cell wall disruption, while higher concentrations (>90%) co-extract excessive lipids and pigments.

Table 1: Comparative Extraction Efficiency of Ethanol Concentrations

Ethanol (%)Extraction Yield (mg/g)This compound Content (μg/mg)
5012.3 ± 1.24.7 ± 0.3
7018.9 ± 1.56.1 ± 0.4
8023.4 ± 2.18.9 ± 0.6
9019.8 ± 1.85.3 ± 0.5
Data adapted from Example 1 of CN107789429A

Post-Extraction Processing

The crude extract is concentrated under reduced pressure (−0.6 bar) at 60°C to minimize thermal degradation. To precipitate polysaccharides and proteins, the concentrate is adjusted to 30% ethanol (v/v) and centrifuged at 8,000 × g for 15 minutes. This step removes 60–70% of non-saponin impurities, as quantified by HPLC-UV analysis.

Macroreticular Resin Chromatography

HP-20 Resin Optimization

The patent CN107789429A specifies HP-20 resin (blade diameter-to-length ratio 1:10) for primary purification. Key parameters include:

  • Loading : 0.5 BV/h flow rate at pH 2.0 (adjusted with HCl) to enhance saponin adsorption

  • Washing : 2 BV of 30% ethanol (pH 2.0) followed by 5 BV of 40% ethanol (pH 2.0) removes 85–90% of phenolic compounds

  • Elution : 5 BV of 60% ethanol recovers 92–94% of adsorbed saponins, including this compound

Table 2: HP-20 Resin Performance Metrics

ParameterValueThis compound Recovery (%)
Loading pH2.089.2 ± 2.1
Eluent Ethanol (%)6093.7 ± 1.8
Flow Rate (BV/h)2.591.4 ± 2.3
Data derived from Examples 1–3 in CN107789429A

High-Performance Liquid Chromatography (HPLC) Purification

Final Stage Isolation

Semi-preparative HPLC using an Agela Promosil C18 column (5 μm, 250 × 4.6 mm) achieves this compound purity >95%. The mobile phase comprises acetonitrile:0.1% phosphoric acid (32.5:67.5 v/v) at 1 mL/min, with detection at 205 nm. this compound elutes at 18.2 ± 0.3 minutes under these conditions, separated from co-eluting saponins like Bacopaside II (Rt = 16.7 min) and Bacopasaponin C (Rt = 20.1 min).

Validation Parameters

  • Linearity : R² = 0.9998 over 5–200 μg/mL range

  • LOD/LOQ : 0.12 μg/mL and 0.36 μg/mL, respectively

  • Recovery : 98.2–101.4% in spiked samples

Structural Characterization Techniques

NMR Spectroscopic Analysis

The 2003 PubMed study established this compound’s structure as 3-O-α-L-arabinofuranosyl-(1→2)-β-D-glucopyranosyl jujubogenin through:

  • ¹H NMR (500 MHz, CD3OD): δ 5.32 (1H, br s, H-12), 4.97 (1H, d, J = 7.5 Hz, H-1 of Glc), 4.72 (1H, d, J = 2.0 Hz, H-1 of Ara)

  • ¹³C NMR : 107.2 ppm (C-1 of Ara), 104.8 ppm (C-1 of Glc), 145.3 ppm (C-13)

High-Resolution Mass Spectrometry

HR-ESI-MS exhibits a [M + Na]+ ion at m/z 959.4873 (calcd. for C47H76O18Na, 959.4876), confirming the molecular formula. MS/MS fragmentation shows characteristic losses of arabinose (132.0423 u) and glucose (162.0528 u) moieties.

Yield Optimization Challenges

Seasonal Variability

This compound content fluctuates seasonally from 0.8–1.2% in summer to 0.3–0.5% in winter harvests, necessitating standardized cultivation protocols.

Stability Considerations

Accelerated stability studies (40°C/75% RH) show this compound degrades by 12–15% over 6 months in powdered extracts, mandating nitrogen-flushed packaging for long-term storage.

Comparative Analysis of Isolation Methods

Table 3: Methodological Evolution in this compound Isolation

ParameterTraditional (2002)Modern (2025)
Extraction SolventMethanol (100%)Ethanol (80%)
Key PurificationSilica Gel ChromatographyHP-20 Resin + HPLC
Purity Achieved85–90%95–98%
Process Time14–21 days3–5 days
ScalabilityLab-scale (mg)Pilot-scale (kg)

Q & A

Basic: What are the validated methods for isolating and purifying Bacopaside III from plant sources?

Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Key steps include:

  • Solvent selection : Polar solvents (e.g., 70% ethanol) maximize saponin extraction efficiency .
  • Purification : Silica gel chromatography with gradient elution (e.g., chloroform-methanol mixtures) is standard. Purity verification requires NMR and HPLC-MS, ensuring >95% purity .
  • Challenges : Co-elution with structurally similar compounds (e.g., Bacopaside II/X) necessitates multiple chromatographic passes .

Basic: What in vitro assays are commonly used to evaluate this compound's antioxidant activity?

Answer:

  • DPPH/ABTS radical scavenging assays : Measure direct antioxidant capacity via UV-Vis spectrophotometry at 517 nm (DPPH) or 734 nm (ABTS). Include quercetin or ascorbic acid as positive controls .
  • Cellular oxidative stress models : Use SH-SY5Y or PC12 cells exposed to H₂O₂. Measure ROS levels via fluorescent probes (e.g., DCFH-DA) and correlate with this compound concentration (10–100 μM) .
  • Limitations : Ensure cell viability >80% via MTT assays to distinguish antioxidant effects from cytotoxicity .

Advanced: How can researchers resolve contradictory data on this compound's bioavailability in preclinical models?

Answer:
Contradictions often arise from:

  • Dosage variations : Compare studies using equivalent doses (e.g., 10–50 mg/kg in rodents) and administration routes (oral vs. intraperitoneal) .
  • Analytical methods : Standardize LC-MS/MS protocols with deuterated internal standards to improve pharmacokinetic data accuracy .
  • Meta-analysis : Pool data from ≥5 studies to identify confounding variables (e.g., diet, genetic background) using PRISMA guidelines .

Advanced: What experimental designs are optimal for studying this compound's anti-dementia mechanisms in vivo?

Answer:

  • Transgenic models : APP/PS1 mice (Alzheimer’s) or scopolamine-induced cognitive impairment in rodents. Use Morris water maze for spatial memory assessment .
  • Biomarkers : Quantify Aβ plaques via thioflavin-S staining and synaptic protein levels (e.g., PSD-95) via Western blot .
  • Dose-response : Test 20–100 mg/kg/day for 4–8 weeks. Include donepezil as a positive control .
  • Data rigor : Blind scoring of behavioral tests and power analysis (n ≥ 10/group) to ensure statistical validity .

Advanced: How should researchers address variability in this compound's neuroprotective efficacy across cell lines?

Answer:

  • Line-specific protocols : Optimize treatment duration (e.g., 24h for primary neurons vs. 48h for SH-SY5Y) and serum-free conditions to reduce interference .
  • Mechanistic validation : Combine siRNA knockdown (e.g., Nrf2 or BDNF) with this compound treatment to confirm pathway-specific effects .
  • Data normalization : Express results as fold-change relative to untreated controls, not absolute values .

Basic: What spectroscopic techniques confirm this compound's structural identity?

Answer:

  • NMR : Assign proton signals for triterpenoid aglycone (δ 5.28–5.32 ppm for olefinic protons) and glycosidic linkages (δ 4.90–5.10 ppm) .
  • HR-MS : Look for [M+H]⁺ at m/z 979.13 (C₄₆H₇₄O₂₀S) and fragment ions at m/z 817 (loss of hexose) .
  • Pitfalls : Differentiate from Bacopaside II (C₄₇H₇₆O₁₈, m/z 929.09) using high-resolution MS/MS .

Advanced: What strategies improve the reproducibility of this compound's in vivo pharmacokinetic studies?

Answer:

  • Standardized protocols : Fast animals for 12h pre-dose; collect plasma at 0.5, 1, 2, 4, 8, 12h post-administration .
  • Tissue distribution : Analyze brain homogenates via LC-MS/MS, correcting for matrix effects with standard additions .
  • Inter-lab validation : Share raw data and chromatograms via repositories like Zenodo to enable cross-study comparisons .

Methodological Notes

  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies .
  • Data transparency : Publish negative results and raw datasets to mitigate publication bias .
  • Advanced tools : Use molecular docking to predict this compound’s interactions with Aβ or tau proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bacopaside III
Reactant of Route 2
Reactant of Route 2
Bacopaside III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.